2-(Trifluoromethyl)pyrimidine-4,5,6-triamine
Overview
Description
2-(Trifluoromethyl)pyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C5H6F3N5. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with three amino groups at positions 4, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by amination reactions using ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-4,5,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyrimidines and pyridines, such as 2-fluoro-4-(trifluoromethyl)pyridine and 2,4-dichloro-5-(trifluoromethyl)pyrimidine .
Uniqueness
2-(Trifluoromethyl)pyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three amino groups on the pyrimidine ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4,5,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N5/c6-5(7,8)4-12-2(10)1(9)3(11)13-4/h9H2,(H4,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUKRNCUVXBFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)C(F)(F)F)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324555 | |
Record name | 2-(trifluoromethyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2927-11-9 | |
Record name | NSC407048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(trifluoromethyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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